2-Ethynyl-5-fluoro-3-methylpyridine

Beschreibung

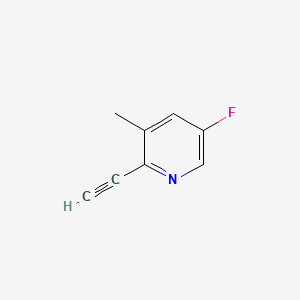

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethynyl-5-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMDYOPIDONVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Ethynyl 5 Fluoro 3 Methylpyridine

Reactivity of the Pyridine (B92270) Core

Oxidation and Reduction Chemistry of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is a key site for chemical modifications, including oxidation to form N-oxides and reduction to yield piperidines.

Oxidation to Pyridine-N-Oxide

The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium. google.comthieme-connect.de The resulting N-oxide introduces a 1,2-dipole into the molecule, which significantly alters the electronic properties and reactivity of the pyridine ring. thieme-connect.denih.gov This modification can increase the electron density at the ortho (2- and 6-) and para (4-) positions, making them more susceptible to electrophilic attack, while also activating the ring for certain nucleophilic substitutions. thieme-connect.de For 2-ethynyl-5-fluoro-3-methylpyridine, oxidation would yield this compound N-oxide. This transformation is generally robust, though the presence of the oxidizable ethynyl (B1212043) group requires careful selection of reaction conditions to ensure selectivity. thieme-connect.de

Reduction of the Pyridine Ring

The aromatic pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative. This transformation typically requires catalytic hydrogenation under pressure. asianpubs.orgresearchgate.net A significant challenge in the reduction of this compound is the presence of the ethynyl group, which is also susceptible to reduction. Therefore, achieving chemoselective reduction of the pyridine ring without affecting the carbon-carbon triple bond is crucial.

Recent advancements in catalysis offer solutions to this challenge. Borane-catalyzed reductions, for instance, have shown excellent chemoselectivity for the reduction of pyridines, even in the presence of unsaturated functional groups like alkynes. sci-hub.sebohrium.com A B(C₆F₅)₃-catalyzed hydroboration/hydrogenation cascade, using a reductant like HBpin, can effectively reduce the pyridine ring to a piperidine while leaving the ethynyl group intact. sci-hub.sebohrium.com Similarly, rhodium oxide (Rh₂O₃) has been reported as an effective catalyst for the hydrogenation of functionalized pyridines under mild conditions, showing a broad substrate scope. rsc.org The use of platinum(IV) oxide (PtO₂) in acetic acid is another established method for pyridine hydrogenation, leading to the corresponding piperidine derivatives. asianpubs.orgresearchgate.net

Table 1: Oxidation and Reduction Reactions of the Pyridine Nitrogen

| Transformation | Reagent(s) | Product | Key Features |

|---|---|---|---|

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) or H₂O₂/catalyst | This compound N-oxide | Increases electron density at C2, C4, and C6 positions. thieme-connect.de |

| Ring Reduction | H₂ / Catalyst (e.g., PtO₂, Rh₂O₃) asianpubs.orgrsc.org | 2-Ethynyl-5-fluoro-3-methylpiperidine | Potential for over-reduction of the ethynyl group. |

| Chemoselective Ring Reduction | B(C₆F₅)₃, HBpin, H₂ | 2-Ethynyl-5-fluoro-3-methylpiperidine | High chemoselectivity, preserving the ethynyl group. sci-hub.sebohrium.com |

Transformations Involving the Fluoro and Methyl Substituents

The fluoro and methyl groups on the pyridine ring offer additional sites for synthetic modification, allowing for a wide range of functional group interconversions and derivatizations.

Functional Group Interconversion of the Fluoro Group

The fluorine atom at the 5-position of the pyridine ring can be replaced by various nucleophiles through a process known as nucleophilic aromatic substitution (SₙAr). wikipedia.org The reactivity of halopyridines in SₙAr reactions is generally higher than that of the corresponding halobenzenes due to the electron-withdrawing nature of the ring nitrogen. acs.org

Fluoropyridines are particularly reactive, often undergoing substitution more readily than their chloro- or bromo-analogues. acs.org The position of the leaving group is critical; reactivity is highest at the ortho (2-) and para (4-) positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.org The 5-position (meta to the nitrogen) is less activated, and substitution at this position is generally more challenging. nih.govresearchgate.net

Despite the lower intrinsic reactivity of the 5-position, SₙAr reactions can be achieved, often requiring more forcing conditions or specialized catalytic systems. Organic photoredox catalysis has emerged as a powerful method for achieving nucleophilic defluorination of unactivated fluoroarenes under mild conditions, expanding the scope to include various nucleophile classes like azoles, amines, and carboxylic acids. nih.gov For this compound, reaction with a strong nucleophile, such as an alkoxide, thiolate, or amine, under appropriate thermal or catalytic conditions could lead to the displacement of the fluoride. nih.gov

Table 2: Functional Group Interconversion of the Fluoro Group

| Reaction Type | Nucleophile | Potential Product | Conditions |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | R-O⁻ (Alkoxide) | 2-Ethynyl-5-alkoxy-3-methylpyridine | Heat, polar aprotic solvent (e.g., DMF, DMSO) nih.gov |

| Nucleophilic Aromatic Substitution (SₙAr) | R-S⁻ (Thiolate) | 2-Ethynyl-3-methyl-5-(alkylthio)pyridine | Heat, polar aprotic solvent |

| Nucleophilic Aromatic Substitution (SₙAr) | R₂NH (Amine) | 5-(Dialkylamino)-2-ethynyl-3-methylpyridine | Heat, or photoredox catalysis nih.govnih.gov |

Reactions at the Methyl Group (e.g., Benzylic Halogenation, Oxidation)

The methyl group at the 3-position is analogous to a benzylic position and is susceptible to radical halogenation and oxidation reactions.

Benzylic Halogenation

The methyl group can be halogenated using radical initiators. N-Chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or under UV irradiation, are standard reagents for this transformation. thieme-connect.deacs.org This reaction proceeds via a radical mechanism to yield the corresponding halomethylpyridine. For instance, reaction of 3-methylpyridine (B133936) derivatives with NCS can selectively produce the 3-(chloromethyl)pyridine (B1204626) derivative. thieme-connect.de This transformation on this compound would provide 3-(halomethyl)-2-ethynyl-5-fluoropyridine, a versatile intermediate for further nucleophilic substitution reactions at the newly functionalized side chain.

Oxidation of the Methyl Group

The methyl group can be oxidized to various oxidation states, primarily to an aldehyde or a carboxylic acid.

Oxidation to Aldehyde: Selective oxidation to the aldehyde can be achieved using specific reagents that prevent overoxidation. Pyridinium chlorochromate (PCC) has been reported to selectively oxidize methylarenes to their corresponding aldehydes under mild conditions. thieme-connect.com This method has been shown to be effective for various methyl-substituted aromatics, typically oxidizing only one methyl group even in polymethylated systems. thieme-connect.com

Oxidation to Carboxylic Acid: More vigorous oxidizing agents will convert the methyl group directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or treatment with a halogen oxidizing agent in aqueous media can accomplish this transformation. google.combme.hu This would convert this compound into 2-ethynyl-5-fluoropyridine-3-carboxylic acid, a valuable building block for the synthesis of more complex molecules.

Table 3: Reactions at the Methyl Group

| Reaction | Reagent(s) | Product | Key Features |

|---|---|---|---|

| Benzylic Halogenation | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS), radical initiator | 3-(Halomethyl)-2-ethynyl-5-fluoropyridine | Provides an electrophilic handle for further functionalization. thieme-connect.de |

| Selective Oxidation | Pyridinium chlorochromate (PCC) | 2-Ethynyl-5-fluoropyridine-3-carbaldehyde | Mild conditions, selective for aldehyde formation. thieme-connect.com |

| Full Oxidation | KMnO₄ or Halogen/H₂O | 2-Ethynyl-5-fluoropyridine-3-carboxylic acid | Harsh conditions, leads to the fully oxidized carboxylic acid. google.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethynyl-5-fluoro-3-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyridine derivatives typically involves multi-step protocols, including Sonogashira coupling for introducing ethynyl groups and halogenation for fluorine substitution. Controlled temperature (e.g., 60–80°C) and inert atmospheres (argon/nitrogen) are critical to avoid side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC), and purity confirmed via NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer : Utilize spectroscopic techniques:

- NMR : Assign peaks for fluorine (¹⁹F NMR, δ ≈ -110 ppm for C5-F) and methyl protons (¹H NMR, δ ≈ 2.5 ppm).

- UV/Vis Spectroscopy : Assess π→π* transitions in the pyridine ring and ethynyl conjugation.

- X-ray Crystallography : Resolve 3D structure to confirm substituent positions and bond angles .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and LC-MS. Ethynyl groups may hydrolyze under acidic conditions, while fluorine substitution enhances thermal stability .

Advanced Research Questions

Q. How does the substitution pattern (ethynyl, fluoro, methyl) influence CYP enzyme inhibition or anticancer activity?

- Methodological Answer : Perform enzyme inhibition assays (e.g., CYP1B1 via ethoxyresorufin-O-deethylase (EROD)) to compare IC₅₀ values. The ethynyl group at C2 may enhance π-stacking with heme iron, while C5-fluoro improves metabolic stability. SAR studies can correlate substituent positions with activity using analogs from literature .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) can simulate binding to enzymes like CYP1B1. Validate predictions with in vitro assays and compare binding energies (ΔG) .

Q. How can discrepancies between in vitro and in vivo activity data be resolved?

- Methodological Answer : Analyze pharmacokinetic parameters (e.g., plasma half-life, bioavailability) via LC-MS/MS in rodent models. Adjust formulations (e.g., PEGylation) to improve solubility. Cross-validate using organoid models or 3D tumor spheroids to bridge in vitro-in vivo gaps .

Q. What strategies mitigate metabolic degradation of the ethynyl group in vivo?

- Methodological Answer : Introduce steric hindrance (e.g., bulky substituents adjacent to the ethynyl) or replace the ethynyl with a bioisostere (e.g., cyclopropyl). Test metabolic stability in liver microsomes and identify metabolites via UPLC-QTOF .

Data Analysis and Validation

Q. How should researchers address contradictory results in inhibition assays across studies?

- Methodological Answer : Standardize assay conditions (e.g., enzyme concentration, incubation time) and validate with positive controls (e.g., α-naphthoflavone for CYP1B1). Use statistical tools (ANOVA, Bland-Altman plots) to assess inter-lab variability. Replicate experiments with independent synthetic batches .

Q. What analytical techniques confirm the absence of regioisomeric impurities in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.